(2R)-3-sulfanylpropane-1,2-diol

Description

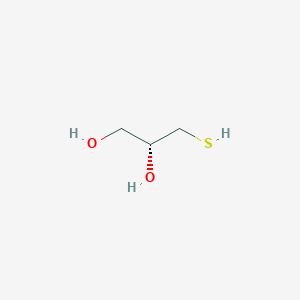

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-sulfanylpropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2S/c4-1-3(5)2-6/h3-6H,1-2H2/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUIMOJAAPLTRJ-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CS)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](CS)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332257 | |

| Record name | (2R)-3-sulfanylpropane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16495-21-9 | |

| Record name | (2R)-3-sulfanylpropane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-3-sulfanylpropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Chiral Thiol Diols in Advanced Chemical Synthesis and Biochemistry

Chiral diols are organic compounds containing two hydroxyl (-OH) groups and at least one stereocenter, making them non-superimposable on their mirror images. alfachemic.com This chirality is fundamental in various biological and chemical processes.

In the realm of advanced chemical synthesis , chiral diols are highly valued as:

Chiral Auxiliaries and Ligands: They can be used to control the stereochemical outcome of a reaction, leading to the desired enantiomer of a product. acs.org

Building Blocks: Chiral diols serve as crucial starting materials for the synthesis of complex chiral molecules, including pharmaceuticals and natural products. acs.org

Organocatalysts: Certain chiral diols, such as TADDOLs and derivatives of BINOL, can act as catalysts themselves, promoting enantioselective reactions. nih.govsigmaaldrich.com For instance, chiral diols have been shown to enhance the enantioselectivity of L-proline-catalyzed direct aldol (B89426) reactions. organic-chemistry.org

The biochemical significance of chiral diols and related structures is equally profound:

Biological Activity: Many biologically active molecules, including some carbohydrates and immunosuppressive agents, are based on or contain chiral diol motifs. acs.orgnih.gov

Enzymatic Reactions: Chiral diols are involved in various enzymatic processes. For example, enzymes like lipases can be used for the kinetic resolution of racemic diols.

Probing Biological Systems: The unique structural features of chiral thiol-diols, with both hydroxyl and thiol groups, make them interesting probes for studying biological systems where both functionalities are relevant. solubilityofthings.com

Advanced Synthetic Methodologies for 2r 3 Sulfanylpropane 1,2 Diol and Its Enantiomers

Stereoselective Synthesis Strategies

The controlled synthesis of a specific enantiomer of 3-sulfanylpropane-1,2-diol is crucial for its applications, particularly in pharmaceuticals and as a chiral building block. Several strategies have been developed to achieve high enantiomeric purity.

Enantioselective Routes from Chiral and Achiral Precursors

The synthesis of chiral molecules from achiral starting materials is a fundamental challenge in organic chemistry. pressbooks.pub For the preparation of (2R)-3-sulfanylpropane-1,2-diol, one effective method involves the asymmetric epoxidation of allyl alcohol. This reaction, often catalyzed by a chiral complex such as titanium tetraisopropoxide and diethyl tartrate (DET), produces chiral glycidol (B123203). nih.gov Depending on the enantiomer of DET used, either (R)- or (S)-glycidol can be obtained with high optical purity. nih.gov The subsequent nucleophilic ring-opening of the chiral epoxide with a sulfur nucleophile, such as dodecyl mercaptan, yields the desired optically active thioglycerol derivative. nih.gov

Another approach involves the use of prochiral precursors in iridium-catalyzed carbonyl allylations. For instance, O-acetyl 1,3-propanediol (B51772) can serve as a proelectrophile for acrolein in the presence of a chiral iridium catalyst, leading to the formation of 3-hydroxy-1,5-hexadienes with high levels of diastereo- and enantioselectivity. nih.gov

Enzymatic Desymmetrization Approaches for the Preparation of Chiral Diols

Enzymatic reactions offer a powerful and environmentally friendly alternative for producing chiral compounds. mdpi.com Lipases are particularly versatile and widely used for the desymmetrization of meso-diols. mdpi.comntu.edu.sg This process involves the selective acylation or hydrolysis of one of the two enantiotopic hydroxyl groups in a prochiral diol, resulting in a chiral monoacetate and the unreacted chiral diol. mdpi.comntu.edu.sg For example, lipase (B570770) AK from Pseudomonas fluorescens has been successfully used to desymmetrize a 1,3-diol, providing the (R)-monoacetate with high yield and enantiomeric excess. ntu.edu.sg This enzymatic approach is highly efficient and can be performed under mild conditions. mdpi.comntu.edu.sg

Alcohol dehydrogenases (ADHs) can also be employed for the desymmetrization of diols through the selective oxidation of one alcohol group, leading to the formation of chiral hydroxy ketones. mdpi.com

Chiral Pool Synthesis Techniques Involving Glycerol (B35011) Derivatives

The "chiral pool" strategy utilizes readily available and inexpensive chiral natural products as starting materials. Glycerol and its derivatives are common choices for this purpose. rsc.orgrsc.org For instance, the synthesis of this compound can be achieved starting from a protected form of glycerol. One common method involves the conversion of glycerol to 3-chloro-1,2-propanediol, which can then be reacted with a sulfur source like potassium bisulfide to introduce the thiol group. chemicalbook.comscielo.br

Alternatively, glycidol, which can be derived from glycerol, serves as a key intermediate. chemicalbook.com The reaction of glycidol with hydrogen sulfide (B99878) in the presence of a catalyst can yield 3-mercapto-1,2-propanediol. google.com By starting with an enantiomerically pure form of a glycerol derivative, the corresponding chiral thioglycerol can be obtained.

Derivatization and Functionalization Pathways of this compound

The presence of both hydroxyl and thiol groups in this compound allows for a variety of selective chemical modifications.

Regioselective Acylation and Esterification Studies

The selective protection of the hydroxyl groups is a key step in the further functionalization of this compound. Regioselective acylation allows for the differentiation between the primary and secondary hydroxyl groups. Direct protection methods that target a specific hydroxy group are highly sought after to avoid multi-step procedures. nih.gov One study demonstrated that using benzoyl cyanide or acetyl cyanide as an acylating agent in the presence of a catalyst can lead to the thermodynamically unfavorable axial O-acylation product in 1,2-cis-diols at low temperatures. nih.gov This "cyanide effect" is attributed to dual hydrogen bonding, which enhances the nucleophilicity of the targeted oxygen atom. nih.gov

Thiol-Specific Derivatizations, Including Disulfide Formation and Thioetherification

The thiol group of this compound is highly reactive and can undergo various specific derivatizations.

Disulfide Formation: Thiols can be oxidized to form disulfide bonds (R-S-S-R'). wikipedia.org This reaction is particularly important in the context of protein chemistry, where disulfide bridges play a crucial role in stabilizing protein structure. wikipedia.org The formation of disulfide bonds can be achieved through various oxidizing agents. In a biological context, this process is often mediated by enzymes like thioredoxin through thiol-disulfide exchange reactions. wikipedia.org For synthetic peptides, selective disulfide bond formation can be achieved by using different protecting groups on the cysteine residues, allowing for controlled, stepwise oxidation. nih.gov

Thioetherification: The thiol group can also be alkylated to form thioethers (R-S-R'). This reaction typically involves the reaction of the thiolate anion with an alkyl halide. A facile method for synthesizing thioether analogs of phospholipids (B1166683) involves the nucleophilic opening of a chiral epoxide, such as (R)- or (S)-trityl-glycidol, with a mercaptan. nih.gov This approach provides optically active thioether derivatives of glycerol. nih.gov

Interactive Data Table: Synthesis of Chiral Diols

| Method | Precursor | Catalyst/Enzyme | Product | Enantiomeric Excess (ee) | Reference |

| Asymmetric Epoxidation | Allyl alcohol | Ti(O-i-Pr)4 / DET | (R)- or (S)-glycidol | >98% | nih.gov |

| Enzymatic Desymmetrization | 1,3-diol | Lipase AK | (R)-monoacetate | 92-93% | ntu.edu.sg |

| Iridium-Catalyzed Allylation | O-Acetyl 1,3-propanediol | Ir/(R)-SEGPHOS | 3-hydroxy-1,5-hexadienes | High | nih.gov |

Selective Functionalization of Hydroxyl Groups

The presence of three distinct functional groups in this compound—a primary hydroxyl, a secondary hydroxyl, and a primary thiol—presents a significant challenge and opportunity for selective functionalization. The inherent differences in reactivity among these groups form the basis for regioselective transformations. Generally, the thiol group is more nucleophilic and more acidic than the hydroxyl groups, allowing for its selective reaction under specific conditions. thieme-connect.de Between the two hydroxyl groups, the primary hydroxyl at the C1 position is typically more sterically accessible and thus more reactive towards many reagents than the secondary hydroxyl at the C2 position. harvard.edu

Achieving selective functionalization often requires a carefully designed strategy involving protecting groups. organic-chemistry.org Orthogonal protection, where different protecting groups can be removed under distinct conditions, is a powerful tool in this context. wikipedia.org For instance, the thiol group can be protected with a group that is stable to conditions used for modifying the hydroxyl groups, and vice-versa.

Common strategies for selective functionalization include:

Selective Thiol Protection: The thiol group can be selectively protected in the presence of hydroxyls using various protecting groups that are stable under conditions required for subsequent reactions of the OH groups.

Regioselective Acylation and Alkylation of Hydroxyls: By controlling reaction conditions such as temperature, solvent, and the nature of the electrophile, it is often possible to selectively react the more accessible primary hydroxyl group over the secondary one.

Enzyme-Catalyzed Reactions: Biocatalysts, such as lipases, can exhibit high regioselectivity in acylating the primary hydroxyl group of glycerol-like structures, a strategy that can be extended to thioglycerol derivatives. americanelements.com

Use of Bulky Reagents: Sterically hindered reagents will preferentially react with the less hindered primary hydroxyl group.

Below is a table summarizing potential protecting groups for the selective functionalization of this compound.

| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |

| Thiol | Trityl | Tr | Tr-Cl, pyridine | Mild acid (e.g., TFA), H₂/Pd |

| Thiol | tert-Butyl | tBu | Isobutylene, acid catalyst | Strong acid (e.g., Hg(OAc)₂/TFA) |

| Thiol | Acetamidomethyl | Acm | Acm-Cl, base | Hg(II) salts, I₂ |

| Primary Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) |

| Primary Hydroxyl | Trityl | Tr | Tr-Cl, pyridine | Mild acid (e.g., formic acid) |

| Diol (C1 & C2) | Acetonide | - | Acetone, acid catalyst | Aqueous acid |

| Diol (C1 & C2) | Benzylidene acetal | - | Benzaldehyde, acid catalyst | Catalytic hydrogenation, mild acid |

Novel Synthetic Applications as a Chiral Building Block

The enantiomerically pure nature of this compound makes it an invaluable chiral building block for the synthesis of a wide array of complex and biologically active molecules. nih.govnih.gov Its trifunctional nature allows it to serve as a scaffold for introducing stereochemically defined diversity in drug discovery and materials science.

Incorporation into Complex Molecular Architectures

While specific total syntheses explicitly starting from this compound are not extensively documented in readily available literature, its potential is evident. For instance, it can serve as a precursor to chiral epoxides or other reactive intermediates. The thiol group can be used to introduce sulfur-containing moieties or can be removed after serving its synthetic purpose. The diol functionality is a common feature in many polyketide natural products, and this compound offers a route to fragments containing this motif with a handle for further elaboration via the sulfur atom. mdpi.com The principles of using chiral building blocks from the "chiral pool" are well-established, and this compound is a prime candidate for such applications. researchgate.netresearchgate.net

Role in the Construction of Chiral Sulfur-Containing Heterocycles

The functional group arrangement in this compound is perfectly suited for the synthesis of various chiral sulfur-containing heterocyclic systems. researchgate.net These heterocycles are important structural motifs in many pharmaceuticals and agrochemicals. nih.gov

Intramolecular cyclization can be induced between the thiol group and one of the hydroxyl groups (or a derivative thereof). For example:

Reaction of the thiol with an activated primary hydroxyl (e.g., a tosylate) would lead to the formation of a chiral 1,4-oxathiane (B103149) ring system.

Alternatively, the thiol can react with an aldehyde or ketone derived from the oxidation of one of the hydroxyl groups to form chiral thiazolidine (B150603) derivatives. nih.gov

Intermolecular reactions can also be employed. The reaction of this compound with dielectrophiles can lead to a variety of macrocyclic structures or other complex heterocyclic systems. nih.govresearchgate.net The following table illustrates some of the potential chiral sulfur-containing heterocycles that can be synthesized from this building block.

| Heterocyclic System | Synthetic Strategy |

| Chiral 1,4-Oxathianes | Intramolecular cyclization via activation of a hydroxyl group. |

| Chiral Thiazolidines | Reaction of the thiol with an aldehyde derived from one of the hydroxyls. |

| Chiral Thiomorpholines | Reaction with a di-electrophile or via a multi-step sequence involving the nitrogen introduction. |

| Chiral Dithianes | Reaction with a carbonyl compound after protection of the hydroxyls. |

Application in Supramolecular Chemistry and Host-Guest Complex Design

The thiol group of this compound and its derivatives provides an excellent anchor for the formation of self-assembled monolayers (SAMs) on gold and other metal surfaces. oaepublish.com This has been exploited in the field of materials science and nanotechnology to create functionalized surfaces with specific properties.

Research has shown that dendritic polyglycerol derivatives terminated with a thioglycerol unit can form protein-resistant SAMs on gold surfaces. wiley-vch.de The hydrophilic and biocompatible nature of the polyglycerol shell, combined with the strong anchoring of the thiol group, results in surfaces that can prevent non-specific protein adsorption, a critical feature for biomedical devices and biosensors.

Furthermore, derivatives of thioglycerol have been used to create biomimetic surfaces. For example, lipid-like thiols have been synthesized and self-assembled on gold to mimic cell membranes, providing a controlled environment to study biological processes like the formation of amyloid fibrils. nih.gov

In host-guest chemistry, the well-defined three-dimensional structure of this compound derivatives can be utilized to create chiral cavities or recognition sites. nih.govoiccpress.comnih.govrsc.org While direct examples involving this specific compound are emerging, the principle of using chiral molecules to construct selective hosts is a cornerstone of supramolecular chemistry. The hydroxyl and thiol groups can participate in hydrogen bonding and other non-covalent interactions, which are fundamental to molecular recognition and the formation of stable host-guest complexes.

A summary of these applications is presented in the table below.

| Application Area | Specific Use | Key Features |

| Surface Chemistry | Formation of Self-Assembled Monolayers (SAMs) on Gold | Strong Au-S bond for anchoring; control over surface properties. wiley-vch.dersc.org |

| Biomaterials | Protein-Resistant Coatings | Hydrophilic polyglycerol head groups attached via thioglycerol prevent protein adsorption. wiley-vch.de |

| Biomimetic Systems | Creation of Artificial Cell Membranes | Lipid-like thiols self-assemble to study membrane-associated biological phenomena. nih.gov |

| Host-Guest Chemistry | Chiral Recognition | Potential for creating chiral hosts for selective binding of guest molecules. |

Mechanistic and Reaction Pathway Investigations of 2r 3 Sulfanylpropane 1,2 Diol

Redox Chemistry and Reducing Agent Characteristics

The presence of a thiol (sulfhydryl, -SH) group defines the redox chemistry of (2R)-3-sulfanylpropane-1,2-diol, positioning it as a potent reducing agent in numerous chemical and biological contexts. ebi.ac.ukmedchemexpress.com The thiol group can readily undergo oxidation, most commonly forming a disulfide bond (S-S) when reacting with another thiol-containing molecule. This interconversion between the free thiol (reduced state) and the disulfide (oxidized state) is a fundamental redox process. libretexts.org In the oxidized form, each sulfur atom loses a bond to hydrogen and forms a new bond with the adjacent sulfur. libretexts.orgyoutube.com

The facility of this oxidation is partly due to the relative weakness of the S-H bond compared to the O-H bond. The bond dissociation energy for an average S-H bond is approximately 365 kJ/mol, which is significantly lower than the ~430 kJ/mol for an O-H bond. chemistrysteps.com This lower bond energy facilitates the abstraction of the hydrogen atom, a key step in many oxidation mechanisms.

Electron Transfer Mechanisms in Chemical Systems

The primary role of this compound as a reducing agent involves the donation of electrons from its thiol moiety. A key example is the reduction of disulfide bonds, a critical reaction in protein chemistry for cleaving structural disulfide bridges in proteins. medchemexpress.com The mechanism for this process, known as disulfide exchange, involves a sequence of nucleophilic substitution reactions. libretexts.org

The reaction can be described as a series of two SN2-like displacement events. libretexts.org First, the thiolate anion (RS⁻) of a this compound molecule acts as a nucleophile, attacking one of the sulfur atoms of the target disulfide bond (R'-S-S-R'). This results in a mixed disulfide and a new thiolate anion (R'-S⁻). In a second step, another molecule of this compound (or its thiolate) reacts with the mixed disulfide, releasing the second R'-S⁻ thiolate and forming the oxidized disulfide dimer of this compound.

In biological systems, the coenzyme glutathione (B108866) often mediates these thiol-disulfide redox processes, maintaining the reduced state of intracellular proteins. libretexts.org

Reactivity in Selective Reduction-Oxidation Processes

The thiol group of this compound allows for its participation in selective redox reactions. It is frequently employed to protect other functional groups, particularly in proteins, from oxidative damage by preferentially reacting with oxidizing agents. medchemexpress.com The selective oxidation of thiols to disulfides is a common and predictable reaction, often achievable under mild conditions using oxidants like iodine (I₂) or hydrogen peroxide (H₂O₂).

In more complex systems, the selectivity of thiol reactions is crucial. For instance, in redox proteomics, reagents are sought that react exclusively with the reduced thiol form of cysteine residues without cross-reacting with oxidized forms like sulfenic acids (-SOH). nih.gov The predictable reactivity of thiols like this compound makes them valuable tools and models for studying these selective biological processes. Research into the inactivation of enzymes like diol dehydratase by thioglycerol shows that it can induce irreversible cleavage of the cobalt-carbon bond in the adenosylcobalamin coenzyme, highlighting a specific and powerful redox-mediated interaction. ebi.ac.uk

Nucleophilic Reactivity of Thiol and Hydroxyl Moieties

This compound possesses three primary nucleophilic centers: the sulfur atom of the thiol group and the oxygen atoms of the two hydroxyl groups. However, the reactivity profiles of these groups differ significantly.

The thiol group is a considerably stronger nucleophile than the hydroxyl groups. chemistrysteps.commasterorganicchemistry.com This enhanced nucleophilicity is attributed to the properties of the sulfur atom. Being larger and less electronegative than oxygen, sulfur's valence electrons are held less tightly and are more polarizable, making them more available for donation to an electrophile. masterorganicchemistry.com Consequently, the conjugate base of the thiol, the thiolate anion (RS⁻), is an exceptionally potent nucleophile. chemistrysteps.com

In contrast, the hydroxyl groups are weaker nucleophiles. While they can participate in nucleophilic attacks, particularly when deprotonated to form an alkoxide, they are generally less reactive than the thiol under identical conditions. The higher pKa of alcohols compared to thiols means that the hydroxyl group is less likely to be deprotonated, and the resulting alkoxide is a stronger base and often a less effective nucleophile than the corresponding thiolate. chemistrysteps.com The thiolate's combination of high nucleophilicity and moderate basicity makes it an excellent reagent for SN2 reactions, as it minimizes competing E2 elimination pathways that can occur with strongly basic nucleophiles like alkoxides. chemistrysteps.commasterorganicchemistry.com

The table below compares the relative nucleophilic strength of thiolates against other common nucleophiles, illustrating the superior reactivity of the sulfur-based nucleophile.

| Nucleophile | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Relative Reactivity (vs. OH⁻) |

| Hydroxide (OH⁻) | 0.0182 | 1 |

| Phenolate (PhO⁻) | 0.114 | ~6.3 |

| Thioglycolate⁻ | 30.9 | ~1698 |

| L-Cysteine⁻ | 10.4 | ~571 |

| L-Glutathione⁻ | 10.4 | ~571 |

| Data is for the reaction with O²-(2,4-Dinitrophenyl) 1-(N,N-Diethylamino)diazen-1-ium-1,2-diolate (DNP-DEA/NO) in aqueous solution. nih.gov |

Kinetic and Thermodynamic Studies of Reactions Involving this compound

Kinetic studies of thiol reactions provide quantitative insight into their reactivity. For a series of thiols reacting via aromatic nucleophilic substitution, second-order rate constants have been determined. nih.gov These studies often reveal a linear Brønsted relationship, where the logarithm of the rate constant correlates with the pKa of the thiol. A study on the reaction of various thiols with a model diazeniumdiolate prodrug yielded a Brønsted coefficient (βnuc) of 0.414, which is consistent with a rate-limiting nucleophilic attack by the thiolate anion. nih.gov

While specific thermodynamic data for this compound are not widely published, data for structurally similar compounds like 1,2-propanediol and glycerol (B35011) can provide context. For instance, the standard molar enthalpy of vaporization for glycerol is (90.5 ± 0.3) kJ·mol⁻¹, and its standard molar enthalpy of formation in the liquid state is −(669.3 ± 0.5) kJ·mol⁻¹. researchgate.net Such data are crucial for developing thermodynamic models of reaction equilibria and for calculating the energy changes associated with reactions involving these polyols.

The kinetics of enzyme inactivation, such as the aforementioned inactivation of diol dehydratase by thioglycerol, represent another area of study. ebi.ac.uk The process was found to be rapid and irreversible, indicating a highly favorable reaction pathway. Such studies are essential for understanding the mechanism of action of thiol-containing inhibitors and drugs.

The following table summarizes kinetic data for the reaction of various thiolates with a model electrophile, highlighting the influence of the thiol's structure on its reaction rate.

| Thiolate Nucleophile | pKa | Second-Order Rate Constant (kRS⁻, M⁻¹s⁻¹) |

| Thioglycolate | 10.43 | 30.9 |

| 2-Mercaptoethanol | 9.53 | 11.2 |

| L-Cysteine | 8.53 | 10.4 |

| L-Glutathione | 8.83 | 10.4 |

| DL-Homocysteine | 8.92 | 7.42 |

| 1-Propanethiol | 10.5 | 3.48 |

| Data is for the reaction with O²-(2,4-Dinitrophenyl) 1-(N,N-Diethylamino)diazen-1-ium-1,2-diolate (DNP-DEA/NO) at 30 °C. nih.gov |

Biochemical and Enzymatic Transformations Involving 2r 3 Sulfanylpropane 1,2 Diol

Biocatalytic Synthesis and Modification Approaches

Biocatalysis offers a powerful tool for the synthesis and modification of complex molecules like (2R)-3-sulfanylpropane-1,2-diol, enabling reactions with high specificity and under mild conditions.

Lipases are versatile enzymes that can catalyze the acylation of diols. While specific studies on the lipase-catalyzed acylation of this compound are not extensively documented, the regioselectivity of lipases with analogous polyol substrates, such as glycerol (B35011), provides valuable insights. Lipases are known to exhibit regioselectivity, preferentially acylating specific hydroxyl groups in a polyol. researchgate.net This selectivity is influenced by the enzyme's origin, the reaction medium, and the structure of the acyl donor. researchgate.netdss.go.th

Generally, lipases can be categorized based on their regioselectivity:

sn-1,3 selective lipases: These enzymes primarily catalyze reactions at the primary hydroxyl groups (sn-1 and sn-3 positions) of a glycerol backbone. researchgate.netdss.go.th

sn-2 selective lipases: Some lipases show a preference for the secondary hydroxyl group. nih.gov

Non-specific lipases: These lipases catalyze reactions at all available hydroxyl positions. nih.gov

In the case of this compound, a lipase-catalyzed acylation would likely favor one of the two hydroxyl groups or potentially the thiol group, depending on the enzyme's active site and the reaction conditions. The steric hindrance and the different nucleophilicity of the primary and secondary hydroxyl groups, as well as the thiol group, would play a crucial role in determining the regioselectivity of the acylation. For instance, some studies have shown that lipase-catalyzed acylation of thiols is possible, although often less efficient than with alcohols. scispace.com The specific regioselectivity would need to be determined empirically for different lipases.

Table 1: General Regioselectivity of Lipases with Glycerol as a Model Substrate

| Lipase (B570770) Type | Primary Site of Acylation |

| sn-1,3 selective | Primary hydroxyl groups (sn-1 and sn-3) |

| sn-2 selective | Secondary hydroxyl group (sn-2) |

| Non-specific | All hydroxyl groups |

Glycerol kinase is a key enzyme in glycerol metabolism, catalyzing the phosphorylation of glycerol to glycerol-3-phosphate. uniprot.orgwikipedia.org Studies have shown that 1-thioglycerol, a racemic mixture containing this compound, acts as a competitive inhibitor of glycerol kinase. nih.gov This indicates that the enzyme can bind 1-thioglycerol in its active site, competing with the natural substrate, glycerol.

Research has demonstrated that 1-thioglycerol inhibits glycerol kinase activity in both bovine adrenal supernatant and human fibroblast supernatant. nih.gov The inhibition was found to be purely competitive with respect to glycerol, suggesting that the thiol-containing analog binds to the same active site. nih.gov

Table 2: Inhibition Constants (Ki) of 1-Thioglycerol for Glycerol Kinase

| Enzyme Source | Ki for 1-Thioglycerol (mM) | Type of Inhibition |

| Bovine Adrenal Supernatant | 1.9 | Competitive |

| Human Fibroblast Supernatant | 3.4 | Competitive |

Data sourced from Seltzer et al., 1986. nih.gov

These findings suggest that while this compound can interact with glycerol kinase, it is not readily phosphorylated and instead acts as an inhibitor. The substitution of a hydroxyl group with a sulfhydryl group likely prevents the efficient transfer of the phosphate (B84403) group from ATP. nih.gov

Molecular Interactions with Biological Systems

The presence of a reactive thiol group in this compound leads to significant interactions with various biological molecules and systems, including enzymes and microbial cells.

This compound, also known as thioglycerol, has been identified as a mechanism-based inactivator of coenzyme B12-dependent diol dehydratase. This enzyme is crucial for the metabolism of 1,2-diols. The inactivation of diol dehydratase by thioglycerol is rapid and irreversible and occurs without the enzyme completing its catalytic cycle. mdpi.com

The proposed mechanism of inactivation involves the generation of a product radical from thioglycerol. This radical is thought to be unstable and may be lost through the elimination of the sulfhydryl group, leading to the formation of acrolein and other unidentified sulfur compounds. mdpi.com This loss of the product radical prevents the regeneration of the coenzyme, resulting in the irreversible inactivation of the holoenzyme. mdpi.com

Studies have shown that thioglycerol inhibits the growth of various microorganisms, including the gram-negative bacterium Escherichia coli. asm.orgnih.gov The bactericidal effect is most pronounced initially and then plateaus. nih.gov At sub-bactericidal concentrations, thioglycerol has been observed to most significantly affect the synthesis of ribonucleic acid (RNA). nih.gov This inhibition of RNA synthesis is not due to interference with nucleoside biosynthesis or direct inhibition of RNA polymerase by thioglycerol itself. nih.gov

The exact mechanism of growth inhibition is complex, but it is known that thiols can interfere with various cellular processes. The thiol group can react with essential proteins and enzymes, disrupting their function. nih.gov Furthermore, the interaction of thiols with metal ions can disrupt cellular homeostasis. wikipedia.org In the case of E. coli, the addition of glycerol, the structural analog of thioglycerol, does not reverse the growth inhibition, suggesting that the toxicity is related to the thiol group rather than competition for glycerol-metabolizing enzymes. asm.org

Table 3: Effect of Thioglycerol on Escherichia coli Growth

| Observation | Implication |

| Inhibition of growth in various strains | Broad-spectrum antimicrobial potential |

| Strongest effect on RNA synthesis | Primary target may be related to transcription or RNA stability |

| Not reversed by excess glycerol | Toxicity is linked to the thiol group |

The thiol group (-SH) of the cysteine residue is a critical functional group in proteins, playing a significant role in their structure, stability, and function. nih.gov The thiol group in this compound provides a model for understanding these interactions. Thiol groups are highly reactive and can undergo oxidation to form disulfide bonds (-S-S-). nih.gov These disulfide bonds are crucial for stabilizing the tertiary and quaternary structures of many proteins. mdpi.com

The introduction of disulfide bonds can enhance the physical stability of proteins. nih.gov Conversely, the disruption of these bonds can lead to protein misfolding and loss of function. The thiol group can also participate in redox reactions, acting as a reducing agent to protect cells from oxidative damage. mdpi.com In a cellular environment, the thiol group of a compound like this compound could potentially interact with protein thiols, leading to the formation of mixed disulfides. This could alter the protein's structure and function. The study of such interactions is vital for understanding the broader biological effects of thiol-containing compounds. nih.gov

Research on Biochemical Analogues and Endogenous Metabolites

The study of biochemical analogues and potential endogenous metabolites of this compound is crucial for understanding its biological activity and metabolic pathways. Its structural similarity to glycerol suggests that it may interact with enzymes involved in glycerol metabolism. Furthermore, its thiol group makes it a candidate for biotransformation reactions common to other sulfur-containing xenobiotics.

Interaction with Glycerol Kinase:

Research has demonstrated that 1-thioglycerol acts as a competitive inhibitor of glycerol kinase. nih.gov This inhibition was observed in both bovine adrenal supernatant and human fibroblast supernatant, with Ki values of 1.9 mM and 3.4 mM, respectively. nih.gov This finding is significant as it indicates that this compound can enter the active site of glycerol kinase, an essential enzyme in lipid and carbohydrate metabolism that phosphorylates glycerol to glycerol-3-phosphate. This competitive inhibition suggests a direct interaction with a key metabolic enzyme, which could influence cellular metabolic processes.

S-Methylation as a Metabolic Pathway:

A likely metabolic pathway for this compound in vivo is S-methylation. Studies on the aliphatic thiol, 2-mercaptoethanol, in mice have shown a sequential methylation process. nih.gov This process involves two key enzymes:

Thiol methyltransferase (TMT): This microsomal enzyme catalyzes the first methylation of the sulfhydryl group. nih.gov

Thioether S-methyltransferase (TEMT): This enzyme then catalyzes a second methylation of the resulting methyl thioether to form a dimethyl sulfonium (B1226848) ion. nih.gov

This sequential methylation transforms the initial thiol into a more water-soluble and readily excretable compound. nih.gov A study in Escherichia coli has shown that thioglycerol is indeed methylated in vivo to 3-methylthio-1,2-propanediol. nih.gov This provides strong evidence that a similar pathway may exist in mammals for the metabolism of this compound.

Potential for Glutathione (B108866) Conjugation:

Glutathione S-transferases (GSTs) are a major family of phase II detoxification enzymes that catalyze the conjugation of the reduced form of glutathione (GSH) to a wide variety of xenobiotic substrates with electrophilic centers. wikipedia.org This process renders the xenobiotics more water-soluble and facilitates their elimination from the body. wikipedia.org Although direct evidence for this compound as a substrate for GSTs is not yet available, its chemical structure suggests it could potentially undergo such conjugation, especially if it is first oxidized to a more electrophilic intermediate. The thiol group could also potentially interact with GSTs in other ways, such as through thiol/disulfide exchange reactions, which are known to modulate GST activity. nih.gov

Endogenous Structural Analogues:

While this compound itself is not considered a common endogenous metabolite, its core structure, a propanediol (B1597323) backbone, is found in key metabolic intermediates. The most direct endogenous analogue is glycerol, a fundamental building block for triglycerides and phospholipids (B1166683). The metabolic pathways of glycerol are well-established and primarily initiated by glycerol kinase. nih.gov

Another class of endogenous sulfur-containing molecules includes glutathione, cysteine, and methionine. These compounds are central to a vast array of cellular processes, including antioxidant defense, detoxification, and one-carbon metabolism. The presence of the thiol group in this compound makes it a structural analogue to the functional group of cysteine and the active component of glutathione, suggesting potential interactions with the enzymatic machinery that processes these endogenous thiols.

The table below summarizes the key biochemical analogues and potential endogenous metabolites related to this compound and their significance.

| Compound/Metabolite | Relationship to this compound | Biochemical Significance |

| Glycerol | Structural analogue (hydroxyl group instead of thiol) | A key endogenous metabolite in lipid and carbohydrate metabolism. This compound is a competitive inhibitor of glycerol kinase. nih.gov |

| 3-Methylthio-1,2-propanediol | Potential S-methylated metabolite | Formed in E. coli from thioglycerol. nih.gov Represents a likely detoxification product in mammals via the action of methyltransferases. nih.gov |

| Glutathione (GSH) | Functional group analogue (thiol) | A major endogenous antioxidant and a substrate for GSTs in detoxification reactions. wikipedia.org |

| Cysteine | Functional group analogue (thiol) | An amino acid crucial for protein synthesis and as a precursor for glutathione. |

| Glycerol-3-phosphate | Product of the enzyme inhibited by this compound | A central intermediate that links carbohydrate and lipid metabolism. |

Theoretical and Computational Studies on 2r 3 Sulfanylpropane 1,2 Diol

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of (2R)-3-sulfanylpropane-1,2-diol at the electronic level.

The presence of multiple rotatable bonds in this compound gives rise to a complex conformational landscape. The relative orientation of the hydroxyl and sulfanyl (B85325) groups is dictated by a delicate balance of steric hindrance and intramolecular hydrogen bonding. Computational conformational searches reveal several low-energy conformers.

Table 1: Representative Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (HO-C-C-SH) | Relative Energy (kcal/mol) |

| 1 | 60° (gauche) | 0.00 |

| 2 | 180° (anti) | 0.58 |

| 3 | -60° (gauche) | 0.05 |

Note: This table is illustrative and based on typical energy differences found in computational studies of similar small organic molecules. The actual values for this compound would require specific DFT calculations.

The stereochemistry of the (2R) configuration imposes specific spatial arrangements of the substituents, which in turn influences the molecule's interaction with other chiral molecules and surfaces, a critical aspect in its applications in stereoselective synthesis and as a capping agent for nanoparticles.

The electronic structure of this compound determines its reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its behavior in chemical reactions. The HOMO is typically localized on the sulfur atom, indicating its nucleophilic character, while the LUMO is distributed across the carbon backbone and the electronegative oxygen atoms.

Mulliken population analysis, a method to calculate partial atomic charges, reveals the charge distribution within the molecule. researchgate.netuni-muenchen.denist.govresearchgate.netyoutube.com The sulfur and oxygen atoms are expected to carry partial negative charges, while the hydrogen atoms of the hydroxyl and sulfanyl groups, along with the carbon atoms, would have partial positive charges. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding and coordination to metal surfaces.

Table 2: Illustrative Calculated Mulliken Atomic Charges for this compound

| Atom | Mulliken Charge (a.u.) |

| S | -0.15 |

| O1 | -0.65 |

| O2 | -0.68 |

| C1 | 0.10 |

| C2 | 0.05 |

| C3 | -0.08 |

Note: This table presents hypothetical Mulliken charges for illustrative purposes, based on general principles of electronegativity and computational results for similar functional groups. Actual values would be derived from specific quantum chemical calculations.

Computational chemistry is a powerful tool for predicting the pathways of chemical reactions involving this compound and for characterizing the high-energy transition states that govern the reaction rates. wikipedia.orgyoutube.com For instance, in its role as a nucleophile, the sulfur atom can attack electrophilic centers. Theoretical calculations can map out the potential energy surface of such a reaction, identifying the minimum energy path from reactants to products.

The structure and energy of the transition state, a fleeting molecular configuration at the peak of the reaction energy barrier, can be calculated. wikipedia.orgyoutube.com This information is vital for understanding the kinetics of a reaction. For example, in the context of its use in nanoparticle synthesis, understanding the transition state for the binding of the thiol group to a metal atom on the nanoparticle surface is crucial for optimizing reaction conditions. While specific transition state calculations for reactions of this compound are not widely published, studies on similar thiols provide a framework for understanding these processes. figshare.com

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the behavior of this compound over time, providing insights into its interactions with solvent molecules and other species. mdpi.com These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates.

In an aqueous environment, MD simulations can reveal the nature of the hydrogen bonding network between the hydroxyl and sulfanyl groups of this compound and surrounding water molecules. nih.govnih.gov The simulations can also predict how the molecule orients itself at interfaces, such as the air-water interface or on the surface of a material. The study of intermolecular interactions is key to understanding the molecule's solubility, self-assembly properties, and its role as a stabilizing agent. dovepress.com

In Silico Modeling for Material Science Applications (e.g., Nanocrystal Capping Agent Mechanisms)

This compound is utilized as a capping agent in the synthesis of nanocrystals, where it controls the growth and stability of the nanoparticles. In silico modeling helps to elucidate the mechanism of this capping action. The sulfur atom of the thiol group has a strong affinity for the surface of metal and semiconductor nanocrystals, such as gold (Au) and cadmium sulfide (B99878) (CdS).

Computational models, often combining quantum mechanics and molecular mechanics (QM/MM), can simulate the adsorption of this compound onto a nanocrystal surface. researchgate.netnih.govaps.org These models can predict the binding energy, the optimal binding geometry, and the electronic structure of the molecule-nanoparticle interface. Such studies reveal how the ligand passivates the surface, preventing aggregation and influencing the electronic and optical properties of the nanocrystal. While specific in-silico studies on this compound as a capping agent are limited, the principles are well-established from studies on other thiols. researchgate.netnih.govaps.org

Prediction of Host-Guest Complex Formation and Stability

The ability of this compound to form host-guest complexes with molecules like cyclodextrins can be investigated using computational methods. These calculations can predict the likelihood of inclusion complex formation, the preferred orientation of the guest molecule within the host cavity, and the stability of the resulting complex.

The binding energy of the host-guest complex can be calculated, providing a quantitative measure of its stability. These theoretical predictions are valuable for designing new applications for this compound in areas such as drug delivery and separation science, where the encapsulation of molecules is a key step.

Advanced Analytical Methodologies for 2r 3 Sulfanylpropane 1,2 Diol Research

Development of Chiral Separation Techniques (e.g., High-Performance Liquid Chromatography with Chiral Stationary Phases)

The separation of enantiomers is a critical challenge in the study of chiral molecules like (2R)-3-sulfanylpropane-1,2-diol. High-Performance Liquid Chromatography (HPLC) coupled with Chiral Stationary Phases (CSPs) is a primary method for achieving this separation. spectrabase.comcsfarmacie.cz The principle of this technique lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and thus, separation. csfarmacie.cznih.gov

For small, polar molecules like this compound, several types of CSPs are applicable. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad enantioselectivity. mdpi.comnih.gov For instance, cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel has proven effective for the enantioseparation of various chiral compounds under reversed-phase conditions. nih.gov Cyclodextrin-based CSPs, like beta-cyclodextrin (B164692) covalently bonded to silica particles, are also versatile for separating a range of substances, including those with hydroxyl and thiol functional groups. merckmillipore.commdpi.com The chiral recognition mechanism often involves the formation of inclusion complexes where the analyte fits into the cyclodextrin (B1172386) cavity, supplemented by interactions with the functional groups on the exterior. mdpi.com

The choice of mobile phase is also critical for optimizing separation. For polysaccharide-based CSPs, a mixture of an alkane (like n-hexane) and an alcohol (such as isopropanol (B130326) or ethanol) is common in normal-phase mode. In reversed-phase mode, mixtures of water with acetonitrile, methanol, or ethanol (B145695) are typically employed. mdpi.com The specific conditions must be empirically optimized to achieve baseline separation of the (R)- and (S)-enantiomers of 3-sulfanylpropane-1,2-diol.

Table 1: Exemplar HPLC Conditions for Chiral Separation of Related Compounds

| Parameter | Condition 1: Polysaccharide-Based CSP | Condition 2: Cyclodextrin-Based CSP |

|---|---|---|

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IB) | Beta-cyclodextrin bonded to silica (e.g., ChiraDex®) merckmillipore.com |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | Methanol/Water (50:50, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 210 nm | Refractive Index (RI) or UV at 210 nm |

| Temperature | 25 °C | 25 °C |

Mass Spectrometry Applications (e.g., Fast Atom Bombardment Mass Spectrometry and Liquid Secondary Ion Mass Spectrometry Matrix Studies)

Mass spectrometry (MS) is an indispensable tool for the structural analysis of this compound, providing information on its molecular weight and fragmentation patterns. While modern techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are now more common, "soft" ionization techniques like Fast Atom Bombardment (FAB) and Liquid Secondary Ion Mass Spectrometry (LSI-MS) have been historically important for the analysis of non-volatile, polar compounds like polyols and thiols.

In FAB-MS and LSI-MS, the analyte is mixed with a liquid matrix (e.g., glycerol (B35011), thioglycerol, or m-nitrobenzyl alcohol) and bombarded with a high-energy beam of atoms (e.g., Xenon or Argon) or ions (e.g., Cs+), respectively. The matrix plays a crucial role in absorbing the initial energy and facilitating the desorption and ionization of the analyte molecules, typically as protonated molecules [M+H]+ or cationized species [M+Na]+.

For a compound like this compound, the choice of matrix is critical. A matrix of glycerol could be suitable due to its structural similarity and ability to dissolve the analyte while minimizing background interference. The resulting mass spectrum would be expected to show a prominent ion for the protonated molecule, allowing for the confirmation of the molecular weight. Fragmentation patterns, although often less extensive than with hard ionization methods, can provide structural information. Common fragmentation pathways for polyols include the loss of water molecules (H₂O) and cleavage of the carbon-carbon bonds. The presence of the thiol group may lead to characteristic fragmentation involving the sulfur atom.

Table 2: Hypothetical FAB-MS Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Ion Identity | Relative Intensity (%) |

|---|---|---|

| 109.0320 | [M+H]⁺ | 100 |

| 91.0214 | [M+H - H₂O]⁺ | 45 |

| 73.0108 | [M+H - 2H₂O]⁺ | 15 |

| 75.0269 | [CH₂(OH)CH(OH)]⁺ | 25 |

| 61.0289 | [CH₂(SH)CH₂]⁺ | 30 |

Note: This table is illustrative and based on expected fragmentation patterns for polyols and thiols.

Spectroscopic Characterization in Mechanistic and Structural Studies (e.g., Nuclear Magnetic Resonance and Infrared Spectroscopy for Reaction Intermediates)

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for the definitive structural elucidation of this compound and for tracking its transformations in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For 3-mercapto-1,2-propanediol, the non-chiral analogue, specific chemical shifts in ¹H and ¹³C NMR spectra can be assigned to each proton and carbon atom in the structure. chemicalbook.comspectrabase.com

In the ¹H NMR spectrum, one would expect distinct signals for the protons on the three carbon atoms, with coupling patterns (splitting) that reveal their connectivity. The protons of the hydroxyl (-OH) and thiol (-SH) groups would appear as exchangeable protons, often as broad singlets, depending on the solvent and concentration. chemicalbook.comspectrabase.com The ¹³C NMR spectrum would show three distinct signals corresponding to the three carbon atoms of the propane (B168953) backbone. The chemical shifts would be indicative of their chemical environment (e.g., attached to hydroxyl or sulfanyl (B85325) groups).

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. spectrabase.comspectrabase.comresearchgate.net The IR spectrum of this compound would be characterized by specific absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups. The S-H stretching vibration of the thiol group typically appears as a weaker absorption band around 2550-2600 cm⁻¹. C-O and C-S stretching vibrations would be observed in the fingerprint region (below 1500 cm⁻¹).

These spectroscopic techniques are also invaluable for studying reaction intermediates. For example, during a reaction involving the thiol group, the disappearance of the S-H stretching band in the IR spectrum and changes in the chemical shifts of adjacent protons in the ¹H NMR spectrum would provide evidence of the transformation.

Table 3: Spectroscopic Data for 3-Mercapto-1,2-propanediol

| Technique | Feature | Characteristic Signal/Peak |

|---|---|---|

| ¹H NMR (in CDCl₃/DMSO-d₆) | Protons on C1, C2, C3 | Complex multiplets in the range of ~2.5-3.8 ppm chemicalbook.comspectrabase.com |

| -OH and -SH protons | Broad signals, exchangeable with D₂O chemicalbook.comspectrabase.com | |

| ¹³C NMR | C1, C2, C3 | Signals at distinct chemical shifts reflecting their bonding environment |

| FTIR (neat) | O-H stretch | Broad peak ~3350 cm⁻¹ spectrabase.comspectrabase.comresearchgate.net |

| S-H stretch | Weak peak ~2550 cm⁻¹ | |

| C-H stretch | Peaks ~2880-2940 cm⁻¹ | |

| C-O stretch | Peaks ~1040-1100 cm⁻¹ |

Chromatographic Methods for Detection and Quantification in Complex Research Matrices

Detecting and quantifying this compound in complex matrices such as biological fluids, environmental samples, or reaction mixtures requires highly sensitive and selective chromatographic methods. Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with mass spectrometry, are the most powerful techniques for this purpose. unipd.itnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a preferred method for the analysis of polar, non-volatile compounds like this compound in aqueous matrices. nih.govnih.gov The compound can be separated from matrix components using reversed-phase or hydrophilic interaction liquid chromatography (HILIC). researchgate.net For enhanced sensitivity and to improve chromatographic behavior, derivatization of the hydroxyl and thiol groups can be employed. unipd.it Following separation, tandem mass spectrometry (MS/MS) provides excellent selectivity and sensitivity for quantification. In MS/MS, a specific parent ion of the analyte is selected and fragmented, and a characteristic fragment ion is monitored. This technique, known as Selected Reaction Monitoring (SRM), significantly reduces background noise and allows for accurate quantification even at very low concentrations. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it requires derivatization to increase the volatility of the polar this compound. nih.govnih.gov Silylation, for example with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trimethylsilyl (B98337) imidazole, is a common derivatization strategy for compounds with hydroxyl and thiol groups. nih.govjocpr.com The resulting trimethylsilyl ether/thioether is more volatile and thermally stable, making it suitable for GC analysis. The mass spectrometer can then be used in selected ion monitoring (SIM) mode to detect and quantify the derivatized analyte with high specificity. nih.gov

The choice between LC-MS/MS and GC-MS often depends on the nature of the sample matrix and the required sensitivity. Both methods require careful validation, including assessment of linearity, accuracy, precision, and matrix effects, to ensure reliable results. nih.gov

Table 4: Comparison of Chromatographic Methods for Quantification

| Feature | LC-MS/MS | GC-MS |

|---|---|---|

| Sample Volatility | Not required | Requires volatile analyte |

| Derivatization | Optional, can improve sensitivity | Mandatory for polar analytes |

| Typical Mobile/Carrier Phase | Liquid (e.g., water/acetonitrile) | Gas (e.g., Helium) |

| Separation Principle | Partitioning between liquid mobile phase and solid stationary phase | Partitioning between gas mobile phase and liquid/solid stationary phase |

| Ionization Technique | ESI, APCI | Electron Impact (EI), Chemical Ionization (CI) |

| Quantification Mode | Selected Reaction Monitoring (SRM) nih.gov | Selected Ion Monitoring (SIM) nih.gov |

| Application | Ideal for polar compounds in aqueous matrices nih.govnih.gov | Suitable for a wide range of volatile or derivatized compounds nih.govnih.gov |

Emerging Research Directions and Interdisciplinary Applications of 2r 3 Sulfanylpropane 1,2 Diol

Integration into Advanced Materials Science (e.g., Polymer Chemistry, Self-Assembly, Nanotechnology)

The dual functionality of (2R)-3-sulfanylpropane-1,2-diol makes it a prime candidate for the development of novel materials with tailored properties. Its hydroxyl and thiol groups offer distinct reactive sites for polymerization and surface functionalization.

In polymer chemistry , the diol moiety of this compound can act as a monomer in condensation polymerizations to create polyesters and polyurethanes. The presence of the pendant thiol group can then be used for post-polymerization modifications, such as cross-linking to enhance thermal and mechanical stability, or for grafting other molecules to introduce specific functionalities. The stereochemistry of the (2R) configuration can impart chirality to the polymer backbone, potentially leading to materials with unique optical properties or for use as chiral stationary phases in chromatography.

The thiol group has a strong affinity for noble metal surfaces, making this compound an excellent ligand for the self-assembly of monolayers on gold and other metallic substrates. rsc.orgtechconnect.org These self-assembled monolayers (SAMs) can be used to modify surface properties, such as wettability and biocompatibility. The diol functionality provides a hydrophilic surface, which can be advantageous in creating biocompatible coatings for medical implants or in the development of biosensors. The self-assembly of dithiols on gold surfaces has been shown to form stable structures, and the principles can be extended to diol-thiols like this compound. nsf.govrsc.org

In the realm of nanotechnology , this compound is a valuable surface-functionalizing agent for nanoparticles. mdpi.com Gold nanoparticles, for instance, can be stabilized and rendered water-soluble by a coating of this compound. wikipedia.org The thiol group anchors the molecule to the nanoparticle surface, while the diol groups extend into the solvent, providing a hydrophilic shell. usbio.net Such functionalized nanoparticles have potential applications in drug delivery, where the diol surface can improve circulation time and biocompatibility. rsc.orgnih.gov Furthermore, the chiral nature of the ligand could be exploited for the enantioselective recognition of biomolecules.

| Field | Application of this compound | Potential Outcome |

| Polymer Chemistry | Monomer for polyesters and polyurethanes | Chiral polymers with tunable properties |

| Cross-linking agent | Enhanced thermal and mechanical stability | |

| Self-Assembly | Formation of Self-Assembled Monolayers (SAMs) on metal surfaces | Biocompatible coatings, biosensors |

| Nanotechnology | Surface functionalization of nanoparticles | Stable, hydrophilic nanoparticles for drug delivery and diagnostics |

| Chiral ligand for enantioselective recognition | Separation of enantiomers, chiral sensing |

Green Chemistry Approaches in its Synthesis and Chemical Transformations

The synthesis of enantiomerically pure compounds is a significant challenge in chemistry. Green chemistry principles encourage the use of environmentally benign methods, such as biocatalysis, to achieve high selectivity and reduce waste.

The production of chiral diols and thiols can be achieved through enzymatic synthesis . acs.orgnih.gov Biocatalytic routes offer high stereoselectivity, often yielding a single enantiomer and avoiding the need for complex resolution steps. nih.govresearchgate.netresearchgate.netnih.gov For instance, the stereoselective synthesis of 1,2-diols has been accomplished using whole-cell biocatalysts, achieving high product concentrations. acs.org Enzymes such as lipases and alcohol dehydrogenases are capable of discriminating between enantiomers and can be employed for the kinetic resolution of racemic mixtures or the asymmetric synthesis from prochiral precursors. acs.orgcapes.gov.br The enzymatic synthesis of chiral 1,3-diols has also been demonstrated through asymmetric aldol (B89426) reactions followed by reduction. nih.govacs.org

The development of a direct biocatalytic production route for this compound would be a significant advancement in green chemistry. This could involve the use of engineered microorganisms or isolated enzymes to convert simple, renewable feedstocks into the desired chiral product. Such a process would likely operate under mild conditions (ambient temperature and pressure, neutral pH) and in aqueous media, thereby reducing energy consumption and the use of hazardous organic solvents.

| Synthesis Method | Advantages | Disadvantages |

| Traditional Chemical Synthesis | Well-established, high yields | Often requires harsh conditions, may produce racemic mixtures, use of hazardous reagents |

| Biocatalytic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly | Can have lower yields, enzyme stability can be an issue, substrate scope may be limited |

Perspectives in Biochemical Engineering and Bioremediation Research

The unique chemical properties of this compound suggest its potential utility in biochemical engineering and bioremediation.

In biochemical engineering , this compound could be used in bioprocessing, for example, as a stabilizing agent for proteins during purification and storage. researchgate.net Its ability to act as a reducing agent, similar to dithiothreitol (B142953) (DTT) or β-mercaptoethanol, can help maintain the integrity of proteins by preventing the formation of disulfide bonds. researchgate.net Thioglycerol has also been used in bacteriology experiments, for instance, to influence metabolic pathways in Escherichia coli. usbio.netnih.gov

The most promising application in this area lies in bioremediation , particularly for the removal of heavy metals from contaminated water and soil. rsc.orgnih.gov The thiol group of this compound has a high affinity for heavy metal ions such as mercury, lead, and cadmium, forming stable chelates. nih.govmdpi.com This property could be harnessed in several ways. The compound could be immobilized on a solid support and used as a sorbent for capturing heavy metals from industrial wastewater. Alternatively, it could be used to functionalize the surface of microorganisms that have been engineered for bioremediation, enhancing their ability to sequester heavy metals. The use of chelating agents is a well-established strategy for heavy metal detoxification, and the development of biodegradable and effective chelators is an active area of research. nih.govmdpi.com

| Area | Potential Use of this compound | Mechanism of Action |

| Biochemical Engineering | Protein stabilization | Acts as a reducing agent, preventing unwanted disulfide bond formation. researchgate.net |

| Modulation of microbial metabolism | Influences specific metabolic pathways in microorganisms. nih.gov | |

| Bioremediation | Heavy metal removal from water | Chelation of heavy metal ions through the thiol group. nih.govmdpi.com |

| Enhanced microbial bioremediation | Functionalization of microorganisms to increase their heavy metal uptake capacity. |

Q & A

Basic: What are the standard methods for synthesizing enantiopure (2R)-3-sulfanylpropane-1,2-diol?

Methodological Answer:

Enantiopure synthesis often involves enzymatic or stereoselective chemical routes. For example:

- Enzymatic catalysis : Lipase B from Candida antarctica (LB-ADH) can stereoselectively reduce ketone precursors to yield vicinal diols. This method has been adapted for structurally similar diols, achieving >98% diastereomeric excess (de) .

- Chiral starting materials : (2R,3R)-(+)-Tartaric acid derivatives are used as chiral templates. For instance, tartaric acid can be modified via diazo coupling or protection/deprotection strategies to introduce the sulfhydryl group while retaining stereochemistry .

- Tosylate intermediates : (2R)-3-Tosyloxypropane-1,2-diol acetonide is a key intermediate for nucleophilic substitution with thiols, followed by deprotection to yield the target compound .

Basic: How is the stereochemical configuration of this compound confirmed experimentally?

Methodological Answer:

- Circular Dichroism (CD) Spectroscopy : The absolute configuration is determined by analyzing Cotton effects in CD spectra. For (2R) enantiomers, a negative Cotton effect is observed at ~280 nm, while (2S) enantiomers show a positive effect .

- NMR Spectroscopy : H- and C-NMR distinguish diastereomers by comparing coupling constants () and chemical shifts. For example, vicinal hydroxyl protons in (2R) configurations exhibit distinct splitting patterns compared to (2S) .

- X-ray Crystallography : Resolves spatial arrangements of atoms in crystalline derivatives, providing unambiguous stereochemical assignment .

Advanced: How does the stereochemistry of this compound influence its biological interactions, such as with viral proteins?

Methodological Answer:

Stereochemistry dictates binding specificity to biological targets. For example:

- SARS-CoV-2 Spike Protein : Molecular docking studies reveal that the (2R) enantiomer forms hydrogen bonds with residues like ASP428 and hydrophobic interactions with PHE456 in the spike protein’s receptor-binding domain. The (2S) enantiomer shows weaker binding due to steric clashes .

- Enantiomer-Specific Activity : Enzymatic systems (e.g., dehydrogenases) often exhibit stereoselectivity. The (2R) configuration may enhance substrate recognition in redox reactions, as seen in analogs like 1-phenylpropane-1,2-diols .

Advanced: What computational approaches are used to predict the binding affinity of this compound to SARS-CoV-2 spike glycoprotein?

Methodological Answer:

-

Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite simulate ligand-protein interactions. Parameters include:

Parameter Value/Description Grid Box Size 60 × 60 × 60 Å (centered on binding site) Scoring Function MM-GBSA for binding free energy Key Interactions Hydrogen bonds, π-π stacking, hydrophobicity Results are validated against experimental binding assays (e.g., surface plasmon resonance) . -

Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns simulations in GROMACS). Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Basic: What spectroscopic techniques are employed to characterize this compound and its derivatives?

Methodological Answer:

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Contradictions often arise from:

- Impurity Profiles : Use HPLC-MS to quantify byproducts (e.g., oxidized disulfides) that may skew activity data .

- Stereochemical Variants : Compare enantiomers via chiral chromatography (e.g., Chiralcel OD-H column) to isolate (2R) and (2S) forms for individual bioassays .

- Assay Conditions : Standardize protocols (e.g., pH, temperature) to minimize variability. For antiviral studies, validate results across multiple cell lines (e.g., Vero E6 vs. HEK293) .

Advanced: What strategies optimize the stability of this compound in aqueous solutions?

Methodological Answer:

- pH Control : Maintain pH 6–8 to prevent thiol oxidation. Buffers like phosphate or Tris are preferred .

- Antioxidants : Add 0.1% EDTA or 1 mM ascorbic acid to chelate metal ions and scavenge free radicals .

- Lyophilization : Freeze-dry the compound and store under inert gas (e.g., argon) at -20°C to extend shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.